molecular formula C19H18N2O3 B3978920 2-(dimethylamino)-3-(4-methoxyanilino)naphthalene-1,4-dione

2-(dimethylamino)-3-(4-methoxyanilino)naphthalene-1,4-dione

Cat. No.: B3978920
M. Wt: 322.4 g/mol
InChI Key: SBBRZBPKGGQWMH-UHFFFAOYSA-N
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Description

2-(dimethylamino)-3-(4-methoxyanilino)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often used in various scientific research fields.

Properties

IUPAC Name

2-(dimethylamino)-3-(4-methoxyanilino)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-21(2)17-16(20-12-8-10-13(24-3)11-9-12)18(22)14-6-4-5-7-15(14)19(17)23/h4-11,20H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBRZBPKGGQWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=O)C2=CC=CC=C2C1=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-3-(4-methoxyanilino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloronaphthoquinone with 4-methoxyaniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce hydroquinone derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-3-(4-methoxyanilino)naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)-1,4-naphthoquinone
  • 3-(4-methoxyanilino)-1,4-naphthoquinone
  • 2-(dimethylamino)-3-(4-chloroanilino)naphthalene-1,4-dione

Uniqueness

2-(dimethylamino)-3-(4-methoxyanilino)naphthalene-1,4-dione is unique due to the presence of both dimethylamino and methoxyanilino groups, which may confer distinct chemical and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(dimethylamino)-3-(4-methoxyanilino)naphthalene-1,4-dione
Reactant of Route 2
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2-(dimethylamino)-3-(4-methoxyanilino)naphthalene-1,4-dione

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